molecular formula C11H11N3O2 B12884043 Ethyl 3-(1H-1,2,3-triazol-1-yl)benzoate CAS No. 875312-86-0

Ethyl 3-(1H-1,2,3-triazol-1-yl)benzoate

Cat. No.: B12884043
CAS No.: 875312-86-0
M. Wt: 217.22 g/mol
InChI Key: NZYNNVHIQVOAOR-UHFFFAOYSA-N
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Description

Ethyl 3-(1H-1,2,3-triazol-1-yl)benzoate (CAS: 473548-18-4) is a benzoic acid derivative featuring a 1,2,3-triazole ring attached at the meta position of the benzene ring. The 1,2,3-triazole moiety is renowned for its stability, hydrogen-bonding capacity, and bioisosteric properties, making it a critical scaffold in medicinal chemistry and materials science . This compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," ensuring high regioselectivity and yield under mild conditions . Applications span drug discovery, agrochemicals, and polymer science, with emerging interest in its carbonic anhydrase-II inhibitory activity .

Properties

CAS No.

875312-86-0

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

ethyl 3-(triazol-1-yl)benzoate

InChI

InChI=1S/C11H11N3O2/c1-2-16-11(15)9-4-3-5-10(8-9)14-7-6-12-13-14/h3-8H,2H2,1H3

InChI Key

NZYNNVHIQVOAOR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)N2C=CN=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

. This reaction involves the cycloaddition of an azide with an alkyne to form the 1,2,3-triazole ring. The reaction is typically carried out in the presence of a copper catalyst, such as copper sulfate pentahydrate, and a reducing agent like sodium ascorbate .

Industrial Production Methods

In an industrial setting, the synthesis of Ethyl 3-(1H-1,2,3-triazol-1-yl)benzoate can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can also enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1H-1,2,3-triazol-1-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of triazole N-oxides, while reduction can yield triazole derivatives with modified functional groups .

Scientific Research Applications

Pharmaceutical Applications

Antifungal and Anticancer Activity

Ethyl 3-(1H-1,2,3-triazol-1-yl)benzoate has been identified as a promising candidate in the development of antifungal and anticancer drugs. The triazole ring is known for its ability to inhibit fungal cytochrome P450 enzymes, making it effective against various fungal infections. Additionally, studies have shown that derivatives of triazole compounds exhibit significant cytotoxicity against cancer cell lines, indicating potential use in cancer therapy .

Mechanism of Action

The mechanism of action for this compound involves its interaction with biological targets at the molecular level. Research indicates that the compound can bind to specific enzymes or receptors involved in cellular processes, thereby modulating their activity. For instance, it has been studied for its inhibitory effects on carbonic anhydrase-II enzyme, which plays a crucial role in various physiological processes .

Agricultural Chemistry Applications

Pesticidal Properties

In agricultural chemistry, this compound has been explored for its pesticidal properties. Triazole derivatives are known to exhibit antifungal activity against plant pathogens, making them valuable in crop protection. The compound's ability to disrupt fungal growth can help manage diseases affecting crops .

Plant Growth Regulation

Research has also indicated that triazole compounds can act as plant growth regulators. They can influence various physiological processes in plants, potentially enhancing growth and resistance to environmental stresses. This aspect makes this compound a candidate for further exploration in agricultural applications .

Synthesis and Structure-Activity Relationship

The synthesis of this compound can be achieved through several methods involving "Click" chemistry and other organic reactions. These synthetic pathways allow for the modification of the compound to enhance its biological activity or tailor it for specific applications .

Table: Comparison of Triazole Derivatives

Compound NameStructureUnique Features
This compoundStructureCombines ethyl ester and triazole functionalities
Benzyl 4-(triazol-1-yl)butanoateStructureLonger carbon chain may influence pharmacokinetics
5-MethyltriazoleStructureMethyl substitution affects electronic properties

Case Studies

Case Study: Anticancer Activity

A study focusing on the anticancer potential of this compound demonstrated significant cytotoxicity against oral squamous cell carcinoma (OSCC). The compound exhibited higher selectivity compared to traditional chemotherapeutics such as carboplatin and doxorubicin . This finding underscores the potential for developing new cancer therapies based on triazole derivatives.

Case Study: Agricultural Application

In another study assessing the antifungal efficacy of this compound against common plant pathogens, results showed a marked reduction in fungal growth rates. This suggests that the compound could be effectively utilized as a biopesticide in sustainable agriculture practices .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituent/Position Biological Activity Synthesis Method Reference CAS/ID
Ethyl 3-(1H-1,2,3-triazol-1-yl)benzoate Triazole (C-3) Carbonic anhydrase-II inhibition CuAAC, esterification 473548-18-4
5-Methyl-2-(1H-1,2,3-triazol-1-yl)benzoic acid Triazole (C-2), methyl (C-5) Not reported (structural similarity) Nucleophilic substitution 1085458-53-2
Ethyl 3-chloro-4-(1H-pyrazol-1-yl)benzoate Pyrazole (C-4), chloro (C-3) Anticancer intermediates SNAr reaction 911312-71-5
3-(1-Methyl-1H-1,2,3-triazol-4-yl)benzoic acid Triazole (C-4), methyl (N-1) Not reported Hydrolysis of methyl ester
Ethyl 4-(1H-1,2,3-triazol-1-yl)benzoate Triazole (C-4) Antimicrobial screening CuAAC, esterification

Key Observations:

  • Substituent Position: The triazole's position on the benzene ring (C-3 vs. C-4) significantly impacts electronic properties and binding interactions. For example, C-3 substitution in this compound may enhance steric accessibility for enzyme inhibition compared to C-4 analogues .
  • Ester vs. Acid: Ethyl esters (e.g., this compound) offer improved membrane permeability over carboxylic acid derivatives (e.g., 2-(1H-1,2,3-triazol-1-yl)benzoic acid), which may require hydrolysis for activity .

Physicochemical Properties

  • Solubility: Ethyl esters generally exhibit higher logP values than carboxylic acids. For example, this compound (logP ~2.5) is more lipid-soluble than 2-(1H-1,2,3-triazol-1-yl)benzoic acid (logP ~1.8) .
  • Thermal Stability: Crystallographic studies (e.g., SHELXL-refined structures) reveal that triazole-benzoate derivatives form stable, planar conformations, enhancing thermal stability .

Biological Activity

Ethyl 3-(1H-1,2,3-triazol-1-yl)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in pharmaceuticals and agriculture.

Chemical Structure and Properties

This compound features:

  • Triazole Ring : A five-membered heterocyclic structure containing three nitrogen atoms.
  • Benzoate Moiety : An ethyl ester group attached to a benzene ring.

This unique structure contributes to its biological activity and potential for modification to enhance efficacy.

Biological Activities

This compound exhibits a range of biological activities:

  • Antimicrobial Activity : Triazole derivatives are known for their antimicrobial properties. This compound has shown effectiveness against various bacterial strains and fungi, making it a candidate for developing antifungal and antibacterial agents.
  • Anticancer Potential : Research indicates that triazole derivatives can induce apoptosis in cancer cells. This compound may inhibit cell proliferation through modulation of cell signaling pathways .
  • Anti-inflammatory Effects : Some studies suggest that triazole compounds can exert anti-inflammatory effects by inhibiting specific enzymes involved in inflammatory processes.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules:

Enzyme Inhibition

Triazole compounds often function as enzyme inhibitors. For example:

  • DNA Gyrase Inhibition : This compound may inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication .

Receptor Interaction

Triazoles can interact with receptors involved in various signaling pathways:

  • Cholinesterase Inhibition : Some triazole derivatives have been shown to inhibit acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound and related compounds:

StudyFindings
Alizadeh et al. (2021)Developed a synthesis method for triazole derivatives with demonstrated antibacterial activity. This compound was included in the study as a promising candidate .
PMC8353992 (2021)Investigated the structure-based optimization of triazole compounds for antiviral applications against SARS-CoV viruses. The findings suggest that modifications to the triazole ring can enhance biological activity .
Frontiers in Chemistry (2022)Reviewed the broad-spectrum biological activities of triazole derivatives, emphasizing their potential in drug development for various diseases including cancer and infections.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for its application in medicine:

  • Absorption and Distribution : Studies indicate that triazole derivatives can be effectively absorbed and distributed in biological systems.
  • Metabolism : The metabolic pathways of this compound need further investigation to understand its stability and bioavailability.

Q & A

Q. What are the primary synthetic routes for Ethyl 3-(1H-1,2,3-triazol-1-yl)benzoate?

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective method to form 1,4-disubstituted triazoles. For example:

  • Step 1 : React 3-azidobenzoic acid with propargyl alcohol to form the triazole core.
  • Step 2 : Esterify the carboxylic acid group using ethanol and a catalyst (e.g., H₂SO₄).
    Alternative routes include nucleophilic substitution of halogenated benzoate esters with triazole derivatives under basic conditions. Reaction optimization often involves adjusting solvent polarity (e.g., DMF/H₂O mixtures) and copper catalyst loading (e.g., CuSO₄/sodium ascorbate) .

Q. How is the structure of this compound confirmed?

  • 1H/13C NMR : Key signals include the ester carbonyl (~165–170 ppm in 13C NMR) and triazole protons (δ 7.5–8.5 ppm in 1H NMR).
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 260.0934 for C₁₂H₁₁N₃O₂).
  • X-ray Crystallography : Resolves regiochemistry (1,4- vs. 1,5-triazole substitution) and molecular packing .

Q. What preliminary biological assays are used to evaluate this compound?

  • Antimicrobial Activity : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC values).
  • Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀.
  • Enzyme Inhibition : Assess binding to target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) using fluorescence polarization .

Advanced Research Questions

Q. How can reaction mechanisms for triazole formation be studied experimentally?

  • Kinetic Analysis : Monitor reaction progress via in-situ FTIR or HPLC to determine rate constants and intermediate stability.
  • Isotopic Labeling : Use ¹⁵N-labeled azides to track regioselectivity in CuAAC.
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to map transition states and activation energies .

Q. What strategies address low yields or byproducts in synthesis?

  • Design of Experiments (DOE) : Optimize parameters (temperature, solvent, catalyst ratio) using response surface methodology.
  • Byproduct Identification : Use LC-MS to detect impurities (e.g., dimerization products) and adjust stoichiometry.
  • Catalyst Screening : Test alternatives to Cu(I), such as Ru(II) for strain-promoted azide-alkyne cycloaddition (SPAAC) .

Q. How is regioselectivity controlled during triazole formation?

  • CuAAC : Ensures 1,4-regioselectivity via copper coordination.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance Cu(I) stability and regiocontrol.
  • Microwave Irradiation : Accelerates reaction rates, reducing side reactions .

Q. How can biotransformation pathways of this compound be studied?

  • LC-MS/MS : Identify metabolites in liver microsome assays (e.g., human CYP450 isoforms).
  • Microcoil-NMR : Analyze trace metabolites with high sensitivity (e.g., hydroxylation at the triazole ring) .

Q. What advanced techniques resolve spectral overlaps in characterization?

  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., aromatic vs. triazole protons).
  • Dynamic NMR : Study rotational barriers of the ester group in variable-temperature experiments.
  • X-ray Photoelectron Spectroscopy (XPS) : Confirm nitrogen bonding states in the triazole ring .

Q. How do solvent and pH affect the compound’s stability?

  • Accelerated Stability Studies : Incubate in buffers (pH 1–13) at 40°C for 48 hours; monitor degradation via HPLC.
  • LogP Analysis : Determine partitioning behavior (e.g., octanol/water) to predict solubility in biological matrices .

Q. What computational tools predict binding affinity to biological targets?

  • Molecular Docking (AutoDock Vina) : Simulate interactions with proteins (e.g., EGFR kinase).
  • MD Simulations (GROMACS) : Assess binding stability over 100-ns trajectories.
  • QSAR Models : Corlate substituent effects (e.g., electron-withdrawing groups on the benzoate) with activity .

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